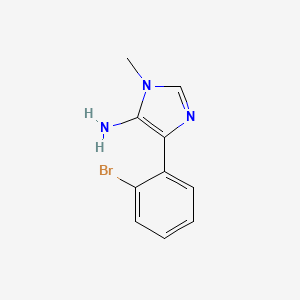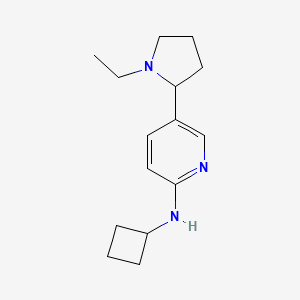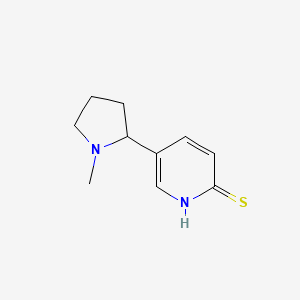
2-(Tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(tétrahydrofuran-2-yl)pyrimidine-5-carboxylique est un composé hétérocyclique qui présente un cycle pyrimidine fusionné à un fragment tétrahydrofurane. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale, la synthèse organique et la science des matériaux. La présence à la fois des cycles pyrimidine et tétrahydrofurane dans sa structure confère des propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(tétrahydrofuran-2-yl)pyrimidine-5-carboxylique implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du cycle tétrahydrofurane, suivie de son attachement au cycle pyrimidine. Les étapes clés comprennent :
Formation du cycle tétrahydrofurane : Ceci peut être réalisé par la cyclisation des 1,4-dihalobutane avec une base.
Synthèse du cycle pyrimidine : Le cycle pyrimidine peut être synthétisé par la réaction de Biginelli, qui implique la condensation de l’urée, d’un aldéhyde et d’un β-cétoester.
Réaction de couplage : Le cycle tétrahydrofurane est ensuite couplé au cycle pyrimidine à l’aide d’un agent de couplage approprié, tel qu’un catalyseur au palladium, dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de l’acide 2-(tétrahydrofuran-2-yl)pyrimidine-5-carboxylique peut impliquer des voies de synthèse similaires mais à plus grande échelle. L’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est essentielle pour maximiser le rendement et la pureté. Les réacteurs à écoulement continu et les plates-formes de synthèse automatisées peuvent être utilisés pour améliorer l’efficacité et l’extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(tétrahydrofuran-2-yl)pyrimidine-5-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène pour former des dérivés oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium pour donner des formes réduites du composé.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du cycle pyrimidine, où les atomes d’halogène peuvent être remplacés par des nucléophiles comme les amines ou les thiols.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles comme les amines en présence d’une base telle que l’hydroxyde de sodium.
Principaux produits formés
Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l’oxygène.
Réduction : Dérivés réduits avec moins de groupes fonctionnels contenant de l’oxygène.
Substitution : Dérivés de pyrimidine substitués avec divers groupes fonctionnels attachés.
4. Applications de la recherche scientifique
L’acide 2-(tétrahydrofuran-2-yl)pyrimidine-5-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant que molécule biologiquement active avec des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception d’inhibiteurs enzymatiques et de modulateurs de récepteurs.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés structurelles uniques.
Applications De Recherche Scientifique
2-(Tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(tétrahydrofuran-2-yl)pyrimidine-5-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Par exemple, il peut inhiber l’activité enzymatique en se liant au site actif ou modifier la fonction du récepteur en interagissant avec les sites de liaison. Les voies et les cibles exactes dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(tétrahydrofuran-2-yl)pyrimidin-5-yl)boronique : Structure similaire mais avec un groupe acide boronique.
Acide 2-(méthylthio)-4-((tétrahydrofuran-2-yl)méthylamino)pyrimidine-5-carboxylique : Contient un groupe méthylthio et un groupe méthylamino.
Unicité
L’acide 2-(tétrahydrofuran-2-yl)pyrimidine-5-carboxylique est unique en raison de la combinaison des cycles tétrahydrofurane et pyrimidine, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-(oxolan-2-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)6-4-10-8(11-5-6)7-2-1-3-14-7/h4-5,7H,1-3H2,(H,12,13) |
Clé InChI |
VFFJLIJPVWPOLO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C2=NC=C(C=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(tert-Butyl)-6-nitrobenzo[d]oxazole](/img/structure/B11813819.png)








